![molecular formula C13H15ClO3 B14128582 Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate CAS No. 89058-50-4](/img/structure/B14128582.png)
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a propanoate ester, with a 4-chlorophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the epoxide ring, making it less reactive.
Methyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Chlorophenyl glycidyl ether: Contains an epoxide ring but differs in the ester linkage.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an ester group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
89058-50-4 |
|---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 3-[2-(4-chlorophenyl)oxiran-2-yl]propanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)7-8-13(9-17-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
DIKFTMQPFFXOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(CO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


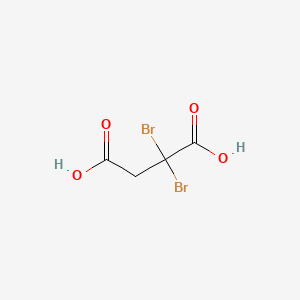
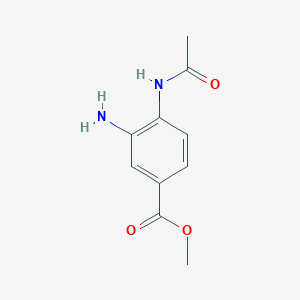
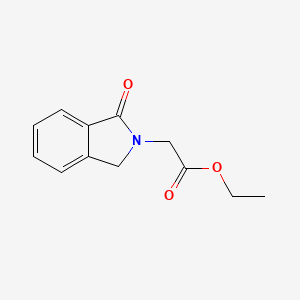
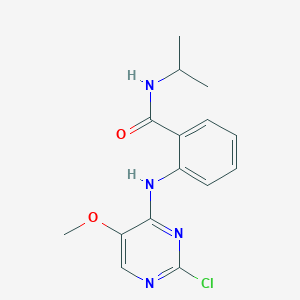
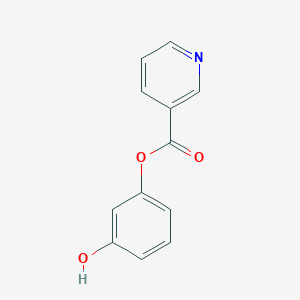


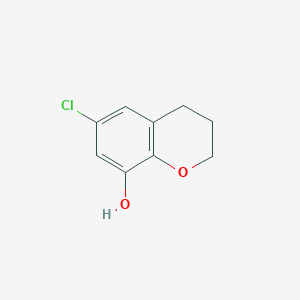

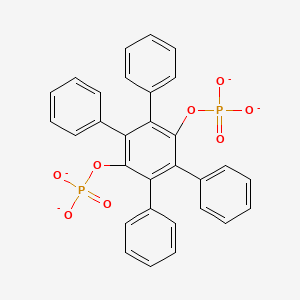
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
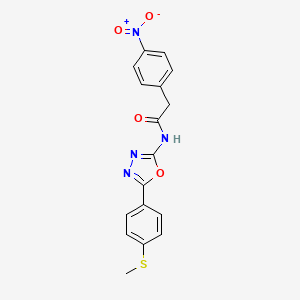
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
